Carveol

Beschreibung

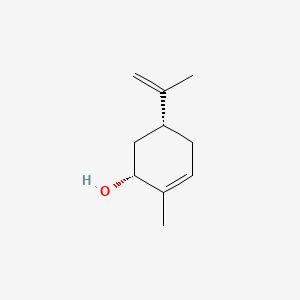

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for Cis Carveol

Enantioselective Chemical Synthesis Routes

The synthesis of enantiomerically pure (-)-cis-Carveol (B72456) primarily involves the stereoselective reduction of (-)-carvone (B1668593) or the transformation of limonene (B3431351) derivatives.

Reduction of (-)-Carvone to (-)-cis-Carveol

The reduction of the carbonyl group in (-)-carvone is a direct and widely explored route to (-)-cis-carveol. Achieving high stereoselectivity is paramount to obtaining the desired enantiomer.

Several reducing agents and reaction conditions have been investigated for the efficient conversion of (-)-carvone to (-)-cis-carveol. The system employing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in conjunction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 20°C has been identified as a particularly practical and effective procedure, yielding (-)-cis-carveol with a high yield of approximately 80% researchgate.net. Other reducing agents such as lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄) alone, and diisobutylaluminium hydride ((i-Bu)₂AlH) have also been utilized for this transformation researchgate.net. The Luche reagent, a combination of NaBH₄ and CeCl₃, is also recognized as an effective method for this reduction researchgate.netresearchgate.net.

Beyond chemical reductants, biocatalytic approaches using microorganisms or plant-derived enzymes offer an alternative pathway for the stereoselective reduction of ketones like carvone (B1668592) researchgate.netmdpi.comcapes.gov.br. Certain microbial strains have demonstrated the ability to reduce carvone to carveol (B46549) with varying degrees of selectivity and yield researchgate.netmdpi.comcapes.gov.br.

Table 1: Reduction of (-)-Carvone to (-)-cis-Carveol

| Method/Reagent | Conditions | Yield | Notes |

| CeCl₃·7H₂O-NaBH₄ | Methanol, 20°C | ~80% | Practical and efficient procedure researchgate.net |

| Luche-reagent (NaBH₄-CeCl₃) | Not specified | - | Effective method researchgate.netresearchgate.net |

| LiAlH₄ | Not specified | - | Mentioned as a reducing agent researchgate.net |

| NaBH₄ | Not specified | - | Mentioned as a reducing agent researchgate.net |

| (i-Bu)₂AlH | Not specified | - | Mentioned as a reducing agent researchgate.net |

| Microbial reduction | Various biocatalysts | Variable | Offers stereoselective potential researchgate.netmdpi.comcapes.gov.br |

The stereochemical outcome of the reduction is intrinsically linked to the structure of the starting carvone enantiomer and the mechanism of the reducing agent or enzyme. In the bioreduction of (4R)-(-)-carvone, the hydrogen atom typically attacks the carbonyl carbon at position C-1 from the Si face and at C-6 from the re face mdpi.com. Ketoreductases (KREDs) are particularly adept at achieving high diastereomeric excesses, often exceeding 99%, in the asymmetric reduction of carvones, thereby controlling the stereochemistry of the resulting this compound researchgate.net. Specific microbial strains have been identified that can produce this compound with good enantiomeric excess, highlighting the importance of stereochemical control in these biotransformations capes.gov.br.

Conversion from Limonene Derivatives

Limonene, a readily available monoterpene, serves as a precursor for the synthesis of (-)-cis-carveol through various oxidation and rearrangement pathways chemicalbook.comcore.ac.ukunirioja.es.

Allylic oxidation methods, such as those employing selenium dioxide (SeO₂), can convert limonene into a mixture of products that include cis-carveol core.ac.uk. The rearrangement of limonene epoxide, often catalyzed by acidic conditions or specific reagents like lithium phosphate, can also yield cis-carveol, although the selectivity for the cis isomer may vary unirioja.es.

Biotransformation processes using microorganisms or plant cells offer a more targeted approach. For instance, Aspergillus cellulosae M-77 has been shown to convert (R)-(+)-limonene into (+)-cis-carveol with a yield of 5% mdpi.com. Similarly, Fusarium proliferatum converts (R)-(+)-limonene to cis-(+)-carveol researchgate.net, while Synechococcus sp. PCC 7942 obtains cis-carveol from (S)-(-)-limonene mdpi.com. Other microorganisms, such as Pleurotus sapidus, have also been reported to convert limonene into cis- and trans-carveol isomers core.ac.ukmdpi.comresearchgate.net.

Table 2: Synthesis of (-)-cis-Carveol from Limonene Derivatives

| Starting Material | Method/Catalyst | Product | Yield/Selectivity | Notes |

| Limonene | Allylic oxidation (e.g., SeO₂) | cis-carveol | - | Mixture of products core.ac.uk |

| Limonene epoxide | Rearrangement (e.g., Li₃PO₄) | cis-carveol | ~18% | unirioja.es |

| (R)-(+)-Limonene | Aspergillus cellulosae M-77 | (+)-cis-carveol | 5% | mdpi.com |

| (R)-(+)-Limonene | Fusarium proliferatum | cis-(+)-carveol | - | researchgate.net |

| (S)-(-)-Limonene | Synechococcus sp. PCC 7942 | cis-carveol | 31% | mdpi.com |

| Limonene | Pleurotus sapidus | cis-carveol | - | Also produces trans-carveol core.ac.ukmdpi.comresearchgate.net |

Semisynthetic Approaches and Derivatization Strategies

Semisynthetic methods can also be employed to modify (-)-cis-carveol or related compounds, sometimes involving derivatization for specific reactions.

Formation of Trichloroacetamide (B1219227) Derivatives

(-)-cis-Carveol can undergo the Overman rearrangement, a process that transforms allylic alcohols into their corresponding trichloroacetamide derivatives researchgate.net. This transformation typically involves the initial condensation of the allylic alcohol with trichloroacetonitrile (B146778) to form a trichloroacetimidic ester. Subsequent thermolysis of this intermediate leads to the formation of the trichloroacetamide derivative through an allylic rearrangement researchgate.net.

Compound List:

(-)-cis-Carveol

(-)-Carvone

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

Sodium borohydride (NaBH₄)

Lithium aluminium hydride (LiAlH₄)

Diisobutylaluminium hydride ((i-Bu)₂AlH)

Limonene

Limonene epoxide

Trichloroacetamide

Trichloroacetonitrile

Trichloroacetimidic ester

Biosynthetic Pathways and Enzymatic Mechanisms of Cis Carveol Formation

Monoterpene Biosynthesis from Geranyl Diphosphate (B83284)

The foundational precursor for all monoterpenes, including limonene (B3431351), is geranyl diphosphate (GPP) igem.orgpreprints.orgresearchgate.net. GPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from primary metabolism via pathways such as the MEP pathway igem.org. The conversion of GPP to limonene is catalyzed by a class I monoterpene synthase (TPS), specifically limonene synthase (LS) igem.orgpreprints.orgresearchgate.netpnas.org. This enzyme facilitates a metal ion-dependent reaction that involves the ionization of the diphosphate group, leading to the formation of a carbocation intermediate preprints.orgpnas.org. This intermediate undergoes cyclization and rearrangements, ultimately yielding limonene preprints.orgresearchgate.netpnas.org. For instance, (4S)-limonene synthase from Mentha spicata primarily produces (-)-(4S)-limonene from GPP, with minor amounts of other monoterpenes preprints.orgpnas.org. In plants like caraway (Carum carvi L.), GPP is cyclized by a monoterpene synthase to (+)-limonene nih.gov.

Enzymatic Hydroxylation of Limonene

Following its synthesis, limonene serves as a substrate for further enzymatic modifications, including hydroxylation, to produce oxygenated monoterpenes like carveol (B46549) scielo.brpnas.org. This process is crucial for diversifying the monoterpene profile in plants. Classical chemical oxidation methods often result in mixtures of products due to the similar electronic properties of allylic positions in limonene; however, enzymatic hydroxylation offers high regio- and stereospecificity core.ac.uk.

Cytochrome P450 Limonene-6-Hydroxylase (CYP71D18) Activity

A key enzyme responsible for the hydroxylation of limonene is the cytochrome P450 enzyme, specifically (-)-(4S)-limonene-6-hydroxylase (CYP71D18) scielo.brpnas.orgresearchgate.netuniprot.org. This enzyme plays a critical role in the biosynthesis of (-)-cis-carveol (B72456) and related compounds in plants such as spearmint (Mentha spicata) scielo.brpnas.orgresearchgate.netuniprot.org.

Regio- and Stereospecificity of Limonene Oxygenation

CYP71D18 exhibits strict regioselectivity and stereospecificity in its hydroxylation of limonene pnas.orgresearchgate.netnih.govnih.gov. When acting on (-)-(4S)-limonene, CYP71D18 specifically hydroxylates the C6 allylic position, leading to the formation of (-)-trans-carveol (B1215196) as the sole product, without detectable allylic rearrangement researchgate.netnih.govnih.gov. In contrast, when the enzyme acts on (+)-(4R)-limonene, it produces a more complex product profile, with (+)-cis-carveol predominating, alongside minor amounts of (+)-trans-carveol and other products, indicating allylic rearrangement during catalysis researchgate.netnih.govnih.gov. This substrate-dependent difference in product profile highlights that the absolute configuration of the limonene substrate dictates the regiospecificity and facial stereochemistry of oxygen insertion researchgate.netnih.govnih.gov.

Substrate Chiral Preference in Hydroxylation

CYP71D18 demonstrates a preference for its natural substrate, (-)-(4S)-limonene pnas.orgresearchgate.netnih.gov. While it can hydroxylate (+)-(4R)-limonene, the outcome is different, leading to the formation of (+)-cis-carveol as the major product, suggesting that the enzyme's active site is optimized for the orientation of (-)-(4S)-limonene researchgate.netnih.govnih.gov. The hydroxylation of (-)-(4S)-limonene proceeds with nearly complete stereospecificity for hydrogen abstraction from the trans-6-position, indicating a rigid orientation during hydrogen abstraction and hydroxyl delivery nih.gov.

Mechanism of Multiple Product Formation (e.g., trans-carveol, cis-carveol)

The formation of multiple products, such as both cis- and trans-carveol, from a single enzyme is influenced by the substrate's enantiomeric form and its interaction within the active site researchgate.netnih.govnih.gov. For (-)-(4S)-limonene, CYP71D18 exhibits high fidelity, producing only (-)-trans-carveol researchgate.netnih.govnih.gov. However, with (+)-(4R)-limonene, the enzyme allows for greater substrate mobility within the active site, leading to a less defined orientation and resulting in the formation of (+)-cis-carveol, as well as both enantiomers of trans-carveol, indicative of allylic rearrangement and stereochemical scrambling researchgate.netnih.govnih.gov. Studies suggest that positional motion of the intermediate carbon radical, determined by active-site binding complementarity, dictates hydroxylation stereospecificity nih.gov. When active-site complementarity is lost, epimerization and allylic rearrangement can occur nih.gov.

Kinetic Isotope Effects in Allylic Hydroxylation

Kinetic isotope effects (KIEs) are used to probe the mechanism of enzymatic reactions, particularly the rate-limiting step involving bond cleavage wikipedia.orgyoutube.com. In the case of CYP71D18-mediated allylic hydroxylation of limonene, studies using specifically deuterated limonene enantiomers have provided insights into the reaction mechanism nih.govacs.org. The kinetic isotope effects observed for deuterium (B1214612) abstraction were found to be significantly smaller than expected for a typical allylic hydroxylation, and they did not approach the intrinsic isotope effect nih.govacs.org. This suggests a complex mechanism where the rate-limiting step might not solely involve the C-H bond cleavage at the allylic position, or that quantum tunneling effects might be at play, although these are generally associated with larger KIE values nih.govwikipedia.orgyoutube.comacs.org. The results are consistent with a nondissociative kinetic mechanism where the substrate has some freedom of motion within the active site nih.govacs.org.

Compound List

Geranyl Diphosphate (GPP)

(-)-(4S)-Limonene

(+)-(4R)-Limonene

(-)-cis-Carveol

(-)-trans-Carveol

(+)-cis-Carveol

(+)-trans-Carveol

(+)-trans-Isopiperitenol

(-)-trans-Isopiperitenol

Myrcene

(-)-α-Pinene

(-)-β-Pinene

Linalool

α-Terpineol

Perillyl alcohol

Stereochemical Investigations and Conformational Analysis of Cis Carveol

Elucidation of Chiral Centers and Configuration

(-)-cis-Carveol (B72456) possesses two chiral centers within its six-membered ring structure illinois.eduncats.iofoodb.ca. The precise determination of these chiral centers and the resulting stereochemical configuration is fundamental to understanding the molecule's identity and behavior. The IUPAC name for (-)-cis-carveol is (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol foodb.canih.gov. This designation indicates the specific spatial arrangement of the substituents around the chiral carbons.

The stereochemistry of carveol (B46549) isomers is critical, as different stereoisomers can exhibit distinct properties and biological activities. For instance, the enantiomers of carvone (B1668592), a related compound, are known to have different scents, highlighting the importance of stereochemical purity libretexts.orgqmul.ac.uk. Similarly, the precise configuration of (-)-cis-carveol, specifically the (1R,5R) configuration, distinguishes it from its enantiomer, (+)-cis-carveol, which has the (1S,5S) configuration nih.govnih.gov. The synthesis of (-)-cis-carveol often involves the stereoselective reduction of R-(-)-carvone, yielding the desired alcohol with high diastereomeric excess researchgate.netresearchgate.net.

Conformational Topography and Dynamics

The conformational analysis of (-)-cis-carveol is complex due to the presence of flexible substituents and the inherent puckering of the cyclohexene (B86901) ring. Studies employing rotational spectroscopy and theoretical calculations have been instrumental in mapping its conformational landscape illinois.edursc.org.

Analysis of Flexible Substituents and Ring Puckering

Theoretical conformational searches for cis-carveol have identified multiple possible conformers, with studies suggesting the existence of at least three distinct conformers for cis-carveol that can be experimentally observed illinois.edursc.org. These conformers arise from the different possible orientations of the isopropenyl and hydroxyl groups relative to the cyclohexene ring. The analysis of ring puckering, often using methods like the Cremer-Pople coordinates, helps to quantify the deviation from planarity and describe the various non-planar conformations smu.edunih.gov.

Identification and Characterization of Conformers (e.g., axial isopropenyl preference)

Broadband rotational spectroscopy has enabled the identification and characterization of specific conformers of (-)-cis-carveol rsc.org. Theoretical calculations have predicted numerous conformers, from which a subset of experimentally observable ones have been assigned illinois.edursc.org. For cis-carveol, three conformers have been assigned, with two featuring the hydroxyl group in an equatorial position and one with the hydroxyl in an axial position, alongside an axial isopropenyl conformer rsc.org.

Intermolecular and Intramolecular Interactions

The stability and behavior of (-)-cis-carveol are significantly influenced by both intramolecular and intermolecular interactions. These forces play a role in its conformational preferences and its interactions with biological targets or other molecules.

Hydrogen Bonding Interactions within the Molecular Structure

Hydrogen bonding is a key interaction in (-)-cis-carveol, particularly in stabilizing specific conformations rsc.org. As noted, an intramolecular hydrogen bond can form between the hydroxyl group and the π-system of the isopropenyl group rsc.org. This interaction is crucial in favoring the axial orientation of the isopropenyl group in certain conformers. The strength and geometry of such hydrogen bonds are often quantified using Natural Bond Orbital (NBO) analysis rsc.org. In the context of protein-ligand interactions, the hydroxyl group of this compound has been observed to form hydrogen bonds with amino acid residues in protein active sites, contributing to complex stability frontiersin.org.

Non-Covalent Interactions and Quantum Theory of Atoms-in-Molecules Analyses

Beyond hydrogen bonding, other non-covalent interactions, such as van der Waals forces and dispersive interactions, also contribute to the conformational landscape of (-)-cis-carveol rsc.orgresearchgate.net. Quantum mechanical methods, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting and quantifying these interactions rsc.orgmdpi.comresearchgate.netnih.govnih.gov.

QTAIM analysis, for instance, examines the topology of the electron density to identify bond paths and critical points, providing insights into the nature and strength of interactions mdpi.comresearchgate.netnih.govnih.gov. These analyses have revealed the stabilizing effect of the intramolecular hydrogen bond between the hydroxyl group and the isopropenyl π-system in cis-carveol, which influences the preference for certain conformers rsc.org. Such detailed analyses are essential for a comprehensive understanding of how these non-covalent forces govern the molecular behavior of (-)-cis-carveol.

Biological Activities and Mechanistic Elucidation of Cis Carveol

Neuroprotective Activities

(-)-cis-Carveol (B72456) has demonstrated promising effects in mitigating neurodegenerative processes, particularly those associated with Alzheimer's disease (AD) models.

Research indicates that (-)-cis-Carveol can effectively counteract memory deficits induced by β-amyloid-peptide 1-42 (Aβ1-42) in animal models. Studies utilizing behavioral tests such as the Y-maze and radial arm maze have shown that treatment with (-)-cis-Carveol significantly improved cognitive functions in rats exposed to Aβ1-42. Specifically, it attenuated the decline in the Spontaneous Alternation Percentage (SAP) observed in the Y-maze test and reduced the number of reference memory errors in the radial arm maze test, suggesting a restoration of spatial memory capabilities researchgate.netresearchgate.netnih.govmendeley.comscite.ainih.gov. These findings position (-)-cis-Carveol as a potential agent for alleviating symptoms of AD-related memory impairment.

A key mechanism underlying (-)-cis-Carveol's neuroprotective effects appears to be its ability to combat oxidative stress within the hippocampus, a brain region critical for memory and learning. Biochemical analyses of hippocampal homogenates from Aβ1-42-treated rats have revealed that (-)-cis-Carveol treatment led to a reduction in oxidative stress markers researchgate.netnih.govscite.ai. Further investigations suggest that the compound's beneficial effects are mediated, in part, by decreasing brain oxidative stress and enhancing antioxidant defenses, such as increasing reduced glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity, while reducing malondialdehyde (MDA) levels nih.govufpb.br.

The regulation of Acetylcholinesterase (AChE) activity is another significant aspect of (-)-cis-Carveol's neuroprotective profile. AChE is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter crucial for learning and memory. In Alzheimer's disease, AChE activity is often dysregulated. Studies have indicated that (-)-cis-Carveol can inhibit AChE activity, with a reported IC50 value of 0.057 mg/mL researchgate.net. This modulation of AChE activity is considered a contributing factor to its ability to improve cognitive deficits and offers a potential therapeutic avenue for neurodegenerative conditions characterized by cholinergic system dysfunction nih.gov.

Table 1: Summary of Neuroprotective Effects of (-)-cis-Carveol in Aβ1-42 Induced Rat Model

| Parameter Measured | Control Group (Aβ1-42) | (-)-cis-Carveol (1%) | (-)-cis-Carveol (3%) | Donepezil (Positive Control) |

| Y-Maze SAP (%) | Impaired | Improved | Significantly Improved | Significantly Improved |

| Radial Arm Maze (Working Mem Errors) | Increased | Reduced | Significantly Reduced | Significantly Reduced |

| Radial Arm Maze (Reference Mem Errors) | Increased | Reduced | Significantly Reduced | Significantly Reduced |

| Hippocampal Oxidative Stress | Increased | Reduced | Significantly Reduced | Significantly Reduced |

| Hippocampal AChE Activity | Elevated | Regulated/Inhibited | Significantly Regulated/Inhibited | Significantly Regulated/Inhibited |

Note: Values represent qualitative findings from various studies, indicating the direction of change compared to the Aβ1-42 induced control group.

Gastroprotective Mechanisms

(-)-cis-Carveol also exhibits notable gastroprotective properties, acting through several interconnected mechanisms to preserve the integrity of the gastric mucosa.

(-)-Carveol (B6331534) has demonstrated significant gastroprotective activity by reducing gastric ulcerations induced by various agents, including ethanol (B145695), stress, non-steroidal anti-inflammatory drugs (NSAIDs), and pylorus ligation ufpb.brnih.govresearchgate.net. Its cytoprotective effects are evident in its ability to significantly inhibit ulcerative lesions. For instance, in ethanol-induced ulcer models, (-)-Carveol showed substantial injury inhibition rates, with doses of 100 and 200 mg/kg achieving 91% and 93% inhibition, respectively ufpb.brresearchgate.net. Furthermore, it has been shown to reduce the volume of gastric secretion in pylorus ligation models ufpb.brnih.gov. The gastroprotection mediated by (-)-Carveol is also linked to the involvement of sulfhydryl groups, nitric oxide synthesis, ATP-dependent potassium channels, and cyclo-oxygenase pathways, as indicated by the reduction in its protective effects when these pathways are blocked nih.gov.

An important aspect of (-)-Carveol's gastroprotective action involves its influence on the gastric mucus layer. Treatment with (-)-Carveol has been shown to increase the amount of mucus adhered to the gastric wall nih.govresearchgate.net. This enhanced mucus adherence is critical for maintaining a protective barrier against luminal acid and pepsin, thereby preventing autodigestion of the gastric mucosa. The compound also exhibits antioxidant effects, contributing to gastric protection by increasing levels of GSH and SOD and decreasing MDA levels ufpb.brresearchgate.net.

Table 2: Overview of Gastroprotective Mechanisms of (-)-Carveol

| Mechanism/Effect | Inducing Agent (Example) | (-)-Carveol (100 mg/kg) Effect | Supporting Data (Qualitative/p-value) |

| Ulcer Inhibition | Ethanol | Significant Reduction | e.g., ~91% inhibition ufpb.brresearchgate.net |

| Ulcer Inhibition | Stress | Significant Reduction | e.g., ~61% inhibition ufpb.brresearchgate.net |

| Ulcer Inhibition | NSAIDs (Piroxicam) | Significant Reduction | e.g., ~59% inhibition ufpb.brresearchgate.net |

| Gastric Secretion Volume | Pylorus Ligation | Reduced | Inhibited secretion volume ufpb.brnih.gov |

| Mucus Adherence to Gastric Wall | N/A | Increased | p < 0.001 nih.govresearchgate.net |

| Antioxidant (GSH levels) | N/A | Increased | p < 0.001 ufpb.brresearchgate.net |

| Antioxidant (SOD activity) | N/A | Increased | p < 0.001 ufpb.brresearchgate.net |

| Antioxidant (MDA levels) | N/A | Reduced | p < 0.001 ufpb.brresearchgate.net |

Note: Specific quantitative data for ulcer inhibition percentages are derived from reported inhibition rates. p-values indicate statistical significance.

Compound Name List

(-)-cis-Carveol

β-Amyloid-peptide (Aβ)

Acetylcholinesterase (AChE)

Donepezil

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione Peroxidase (GPX)

Reduced Glutathione (GSH)

Malondialdehyde (MDA)

Myeloperoxidase (MPO)

Interleukin-1 beta (IL-1β)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-10 (IL-10)

N-methylmaleimide (NEM)

L-NAME

Glibenclamide

Indomethacin

Carbenoxolone

Nitric Oxide (NO)

ATP-dependent Potassium Channels (KATP)

Prostaglandins

Antioxidant Activity

(-)-cis-Carveol demonstrates significant antioxidant capabilities, playing a crucial role in combating cellular damage caused by reactive oxygen species (ROS). Its mechanisms involve both the enhancement of endogenous antioxidant defenses and the reduction of oxidative stress markers.

Studies indicate that (-)-cis-Carveol can bolster the body's natural antioxidant defense system. It has been shown to increase the levels and activity of key endogenous antioxidant enzymes, such as Superoxide Dismutase (SOD) and Glutathione (GSH). For instance, in a study examining its effects on an Alzheimer's disease rat model, (-)-cis-Carveol treatment significantly enhanced SOD activity and increased GSH levels in the hippocampus nih.govresearchgate.net. Similarly, another study reported that (-)-Carveol treatment restored reduced glutathione (GSH) levels in animal models nih.govfrontiersin.org. These findings suggest that (-)-cis-Carveol actively supports cellular defense mechanisms against oxidative damage.

Data Table: Effect of (-)-cis-Carveol on Antioxidant Enzyme Levels

| Enzyme/Marker | Control Group (Relative Level) | (-)-cis-Carveol Treated Group (Relative Level) | Reference |

| SOD | Lower | Enhanced | nih.govresearchgate.net |

| GSH | Lower | Increased | nih.govfrontiersin.org |

Complementary to boosting antioxidant enzymes, (-)-cis-Carveol effectively reduces markers of oxidative stress. Malondialdehyde (MDA) is a key indicator of lipid peroxidation, a damaging process associated with oxidative stress. Research has consistently shown that (-)-cis-Carveol treatment leads to a significant reduction in MDA levels. In an Alzheimer's disease model, (-)-cis-Carveol treatment significantly attenuated the increase in MDA levels observed in the affected brain tissue nih.govresearchgate.net. Another study investigating its gastroprotective effects also reported a significant reduction in malondialdehyde (MDA) levels following (-)-Carveol administration nih.govdntb.gov.uaresearchgate.net.

Data Table: Effect of (-)-cis-Carveol on Oxidative Stress Markers

| Oxidative Stress Marker | Control Group (Relative Level) | (-)-cis-Carveol Treated Group (Relative Level) | Reference |

| MDA | Higher | Reduced | nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net |

Anti-inflammatory Effects and Immunomodulation

(-)-cis-Carveol exhibits notable anti-inflammatory properties, influencing the balance of pro-inflammatory and anti-inflammatory mediators. This immunomodulatory capacity is critical for managing inflammatory conditions.

(-)-cis-Carveol has been demonstrated to suppress the production of key pro-inflammatory cytokines. Studies have shown that it can reduce the levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of inflammation. For instance, in a study evaluating its gastroprotective mechanisms, (-)-Carveol treatment significantly reduced IL-1β and TNF-α levels nih.govresearchgate.net. Research on its effects in other contexts also supports this, showing that carveol (B46549) can alleviate the expression of inflammatory mediators like TNF-α and IL-1β frontiersin.orgtaylorandfrancis.com.

In parallel to reducing pro-inflammatory signals, (-)-cis-Carveol also appears to promote anti-inflammatory responses by increasing the levels of anti-inflammatory cytokines. Specifically, it has been shown to elevate Interleukin-10 (IL-10), a cytokine known for its role in suppressing inflammatory processes. One study reported that (-)-Carveol treatment increased IL-10 levels, contributing to its observed immunomodulatory effects nih.govresearchgate.net.

Data Table: Effect of (-)-cis-Carveol on Cytokine Levels

| Cytokine | Effect of (-)-cis-Carveol | Reference |

| IL-1β | Reduction | nih.govresearchgate.netfrontiersin.orgtaylorandfrancis.com |

| TNF-α | Reduction | nih.govresearchgate.netfrontiersin.orgtaylorandfrancis.com |

| IL-10 | Increase | nih.govresearchgate.net |

Antimicrobial Properties

(-)-cis-Carveol also possesses antimicrobial activity, showing efficacy against various microorganisms. Studies have investigated its impact on bacteria and fungi, highlighting its potential as an antimicrobial agent. For example, spearmint oil, which contains (-)-cis-carveol as a major component, demonstrated appreciable antimicrobial potential against tested bacteria and fungi tandfonline.com. Research on essential oils from citrus peels also indicated that compounds like cis-carveol contribute to antimicrobial activity, showing selective effects against pathogenic bacteria mdpi.comoup.com. Furthermore, (-)-cis-Carveol has been identified as a component in essential oils exhibiting broad-spectrum antibacterial effects researchgate.netnih.gov.

Antibacterial Activity

(-)-cis-Carveol has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate its efficacy in inhibiting and killing pathogenic bacteria, with specific concentrations reported for its action against Escherichia coli (E. coli).

Research Findings: Research has shown that (-)-cis-Carveol can inhibit E. coli at concentrations as low as 0.06 mg/mL and achieve bacterial killing at 0.25 mg/mL mdpi.com. It has also been identified as a component in essential oils exhibiting broad-spectrum antimicrobial activity, suggesting a significant role for oxygenated monoterpenes like this compound in these effects ucl.ac.beresearchgate.net. While direct Minimum Inhibitory Concentration (MIC) values for (-)-cis-Carveol against a wide range of bacteria are still being elucidated, its presence in potent antimicrobial essential oils highlights its potential as an antibacterial agent impactfactor.orgderpharmachemica.com.

Antibacterial Activity of (-)-cis-Carveol

| Bacterial Strain | Activity Type | Concentration (mg/mL) | Reference |

| E. coli | Inhibition | 0.06 | mdpi.com |

| E. coli | Killing | 0.25 | mdpi.com |

Antifungal Activity

(-)-cis-Carveol and its derivatives have been screened for their potential antifungal activities, particularly against pathogenic yeasts like Candida species. While direct quantitative data for (-)-cis-Carveol against a broad spectrum of fungi is limited in the reviewed literature, its presence in essential oils with demonstrated antifungal effects suggests a contributing role.

Research Findings: Studies have screened this compound derivatives against various Candida strains, indicating susceptibility in species such as Candida lusitaniae nih.gov. Essential oils containing this compound or its related compounds have shown antifungal efficacy, with minimum inhibitory concentrations (MICs) reported for the essential oils themselves, suggesting that this compound may contribute to these observed activities ijrpc.commdpi.com.

Antitumor and Chemopreventive Investigations

(-)-cis-Carveol exhibits promising antitumor and chemopreventive properties, demonstrating cytotoxic effects against various cancer cell lines and potential to prevent cancer development.

Research Findings: In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines, including P-815, K-562, and CEM, with reported IC50 values ranging from 0.09 to 0.24 μM scielo.brscielo.br. It also showed significant activity against MCF-7 and MCF-7 gem cell lines, with IC50 values between 0.26 and 0.87 μM scielo.brscielo.br. Mechanistically, this compound has been observed to induce cell cycle arrest in the S phase, contributing to its cytotoxic effects scielo.brscielo.br. Furthermore, this compound has demonstrated chemopreventive activity against mammary carcinogenesis when administered during the initiation phase, suggesting its potential in cancer prevention strategies wikipedia.orgresearchgate.net.

Antitumor and Chemopreventive Effects of (-)-cis-Carveol

| Cancer Cell Line / Model | Effect / Activity | Mechanism / Observation | Reference |

| P-815 | Cytotoxic (IC50: 0.09–0.24 μM) | Cell cycle arrest in S phase | scielo.brscielo.br |

| K-562 | Cytotoxic (IC50: 0.09–0.24 μM) | Cell cycle arrest in S phase | scielo.brscielo.br |

| CEM | Cytotoxic (IC50: 0.09–0.24 μM) | Cell cycle arrest in S phase | scielo.brscielo.br |

| MCF-7 | Cytotoxic (IC50: 0.26–0.87 μM) | Cytotoxic effect | scielo.brscielo.br |

| MCF-7 gem | Cytotoxic (IC50: 0.26–0.87 μM) | Cytotoxic effect | scielo.brscielo.br |

| Mammary Carcinogenesis | Chemopreventive activity | Fed during the initiation phase | wikipedia.orgresearchgate.net |

Vasorelaxant Activity

(-)-cis-Carveol has been investigated for its potential to induce vasodilation, a critical factor in regulating blood pressure and cardiovascular health. Studies suggest that this compound can relax vascular smooth muscle through various mechanisms.

Research Findings: Investigations utilizing rat aorta rings have shown that this compound exerts a reversible inhibitory effect on contractions induced by both electromechanical and pharmacomechanical coupling researchgate.net. The proposed mechanisms for this compound's vasorelaxant activity include the inhibition of Protein Kinase C (PKC) and the inositol (B14025) triphosphate (IP3) pathway. Furthermore, its action in electromechanical coupling suggests a potential specificity for mechanisms like the blockade of voltage-dependent calcium channels researchgate.net.

Vasorelaxant Activity of (-)-cis-Carveol

| Vascular Preparation / Model | Effect | Proposed Mechanism(s) | Reference |

| Rat Aorta Rings | Inhibits contraction (electromechanical & pharmacomechanical coupling) | Inhibition of PKC, inhibition of IP3 pathway, potential blockade of voltage-dependent calcium channels | researchgate.net |

Nrf2 Activation Potential

(-)-cis-Carveol is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and inflammation. Activation of Nrf2 leads to the upregulation of various antioxidant and anti-inflammatory enzymes.

Research Findings: Studies have demonstrated that this compound significantly mitigates detrimental effects induced by various stressors by promoting the Nrf2 pathway. In models of LPS-induced depression, this compound treatment upregulated Nrf2 and its downstream target Heme oxygenase-1 (HO-1), leading to reduced inflammatory mediators nih.gov. Similarly, in models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity and middle cerebral artery occlusion (MCAO)-induced ischemic stroke, this compound enhanced Nrf2 gene and protein expression, promoting antioxidant defenses and ameliorating oxidative stress and inflammation frontiersin.orgfrontiersin.org. The inhibitory effect of all-trans retinoic acid (ATRA), an Nrf2 inhibitor, on this compound's protective effects further validates the Nrf2-dependent mechanism of action frontiersin.orgfrontiersin.org.

Nrf2 Activation Potential of (-)-cis-Carveol

| Condition / Model | Treatment | Key Nrf2-related Finding | Reference |

| LPS-induced depression (rats) | This compound (20 mg/kg) | Upregulated Nrf2 and HO-1 expression; reduced inflammatory mediators (p-NFkB, TNF-α, COX-2) | nih.gov |

| APAP-induced hepatotoxicity (mice) | This compound (15 mg/kg) | Enhanced Nrf2 gene/protein expression; attenuated Nrf2 inhibition by ATRA; increased GSH and GST levels | frontiersin.org |

| MCAO-induced ischemic stroke (rats) | This compound (20 mg/kg) | Enhanced Nrf2 gene expression; increased HO-1 protein expression; reversed oxidative stress and inflammation | frontiersin.org |

| Epilepsy model (rats) | This compound (10, 20 mg/kg) | Upregulated Nrf2 expression, leading to improved inflammatory profiles | mdpi.com |

| General Antioxidant/Anti-inflammatory effects | This compound | Activates Nrf2, leading to upregulation of antioxidant enzymes and mitigation of oxidative stress and inflammation | mdpi.com |

Computational Chemistry and Molecular Modeling Studies of Cis Carveol

Theoretical Conformational Searches and Potential Energy Surfaces

The conformational landscape of (-)-cis-carveol (B72456) is complex due to the flexibility of its cyclohexene (B86901) ring and the presence of two substituents, a hydroxyl group and an isopropenyl group. mdpi.com Theoretical conformational searches are crucial for identifying the stable conformers and understanding their relative energies.

A comprehensive investigation into the conformational space of (-)-cis-carveol has been conducted using a combination of a two-dimensional potential energy scan and the Conformer–Rotamer Ensemble Sampling Tool (CREST). mdpi.com The potential energy surface was systematically explored by scanning the torsional angles of the isopropenyl and hydroxyl groups. scispace.com This theoretical approach yielded a total of 19 conformers for (-)-cis-carveol. scispace.com To interpret experimental observations and understand the conformational cooling effects, transition states between these conformers were identified using the Synchronous Transit Quasi-Newton (STQN) method. This analysis revealed that most of the higher-energy conformers would likely cool down to the five most stable conformers in a molecular expansion, with the others being too high in energy to be significantly populated.

| Computational Method | Key Findings | Number of Conformers Identified | Transition State Calculation Method |

|---|---|---|---|

| Two-dimensional potential energy scan and CREST | Exploration of torsional angles of isopropenyl and hydroxyl groups | 19 | Synchronous Transit Quasi-Newton (STQN) |

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are fundamental to accurately determine the geometric and energetic properties of the conformers of (-)-cis-carveol identified through conformational searches. These quantum mechanical methods provide a robust theoretical framework for understanding the molecule's behavior.

In the study of (-)-cis-carveol, ab initio calculations were employed to refine the structures and energies of the various conformers. scispace.com These calculations were essential for the assignment of experimentally observed rotational spectra. The theoretical results were instrumental in assigning three specific conformers of (-)-cis-carveol from the experimental data. These included two conformers with the hydroxyl group in an equatorial position and one with an axial isopropenyl group. The preference for an axial position of the isopropenyl group in one of the conformers of (-)-cis-carveol was a particularly interesting finding, as this had not been previously observed in similar monoterpenoids.

Molecular Dynamics Simulations (Potential for studying photoisomerization or interactions)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes, interactions with other molecules, and processes like photoisomerization. This method simulates the motion of atoms and molecules over time by iteratively solving Newton's equations of motion.

As of the current literature survey, specific molecular dynamics simulation studies focusing on the photoisomerization or detailed intermolecular interactions of (-)-cis-carveol have not been reported. However, the Automated Topology Builder (ATB) and Repository provides a molecular topology file for (-)-cis-carveol, which is a prerequisite for conducting such simulations with force fields like GROMOS, GROMACS, and LAMMPS. This indicates that while published studies are not available, the necessary parameters for initiating MD simulations of this molecule can be generated.

Generally, MD simulations hold the potential to provide valuable insights into how (-)-cis-carveol might behave in different environments, interact with biological receptors, or undergo structural changes upon electronic excitation.

Analysis of Electronic Structure and Bonding (e.g., Natural Bond Orbital analysis)

To gain a deeper understanding of the bonding and electronic structure that governs the conformational preferences of (-)-cis-carveol, advanced computational analyses such as Natural Bond Orbital (NBO) analysis are employed.

NBO analysis was specifically used to investigate the unusual preference for the axial orientation of the isopropenyl group in one of the stable conformers of (-)-cis-carveol. This analysis revealed the presence of a hydrogen bonding interaction between the hydroxyl group and the π-system of the isopropenyl group. The NBO method allowed for the decomposition of this interaction into its constituent natural bond orbitals, providing a quantitative measure of its strength. This intramolecular hydrogen bond helps to stabilize the conformer with the otherwise less favorable axial isopropenyl group.

| Focus of Analysis | Key Finding | Significance |

|---|---|---|

| Axial Isopropenyl Conformer | Identification of a hydrogen bond between the hydroxyl group and the isopropenyl π-system. | Explains the unexpected stability of a conformer with an axial isopropenyl group. |

| Interaction Decomposition | Quantification of the strength of the intramolecular hydrogen bond. | Provides a quantitative basis for understanding the conformational preference. |

Advanced Analytical Techniques for Characterization and Quantitation of Cis Carveol

Chromatographic Separation and Analysis

Thin Layer Chromatography (TLC) for Monitoring

Thin Layer Chromatography (TLC) is a widely utilized, cost-effective, and rapid analytical technique essential for the qualitative assessment and monitoring of chemical compounds, including terpenoids like (-)-cis-Carveol (B72456). Its primary utility lies in its ability to quickly evaluate the presence, relative purity, and potential degradation or transformation of (-)-cis-Carveol within complex matrices, such as essential oils, or during synthetic procedures. TLC facilitates the simultaneous separation and visualization of multiple sample components, making it an ideal tool for tracking reaction progress or identifying specific constituents in natural product extracts.

Methodology

The effectiveness of TLC for analyzing (-)-cis-Carveol relies on careful selection of the stationary phase, mobile phase, and visualization techniques.

Stationary Phase: Standard silica (B1680970) gel plates, such as silica gel 60 F254, are commonly employed. Silica gel is a polar adsorbent, and its F254 designation indicates the presence of a fluorescent indicator, which aids in the detection of compounds under UV light.

Mobile Phase: The mobile phase is crucial for achieving optimal separation. Typical solvent systems for carveol (B46549) analysis are mixtures of non-polar and polar solvents, with hexane (B92381) and ethyl acetate (B1210297) combinations being prevalent. For instance, a mobile phase of hexane:ethyl acetate (85:15 v/v) has been reported to provide good resolution for separating this compound isomers and other terpenes scienceinschool.orgwindows.netresearchgate.net. The precise ratio is often determined experimentally to achieve the best separation of (-)-cis-Carveol from other components in the mixture.

Sample Application: Samples, dissolved in a volatile solvent like ethanol (B145695) or dichloromethane, are applied as small, concentrated spots onto the TLC plate using a capillary tube, typically 1-2 cm from the bottom edge.

Development: The spotted plate is placed in a developing chamber containing the chosen mobile phase. The chamber is usually saturated with solvent vapor to ensure consistent migration. The solvent front is allowed to ascend the plate to a predetermined height.

Visualization: After development, the solvent front is marked, and visualization techniques are applied to detect the separated spots. Common methods include:

UV Light: Compounds that absorb UV light at the wavelength of the indicator (e.g., 254 nm) appear as dark spots against a fluorescent background scienceinschool.orgmdpi.com.

Chemical Staining Reagents: Reagents that react with specific functional groups to produce colored spots are frequently used. For carvone (B1668592) and this compound, anisaldehyde-sulfuric acid is a highly effective stain, producing characteristic purple or blue-green colors upon heating scienceinschool.orgmdpi.comepfl.chfiu.edu. Vanillin-sulfuric acid is another common reagent fiu.edu. Potassium permanganate (B83412) (KMnO₄) can also be used, reacting with terpenes to form brown spots against a purple background scienceinschool.orgwindows.net.

Research Findings and Data

TLC has been instrumental in the analysis of essential oils and the monitoring of chemical reactions involving this compound.

Analysis of Essential Oils: Studies analyzing spearmint oil (Mentha spicata), a known source of carvone and related compounds, have successfully employed TLC to identify and estimate the presence of various terpenes. For example, TLC analysis using silica gel plates and a hexane:ethyl acetate (85:15 v/v) mobile phase, visualized with anisaldehyde-sulfuric acid, allowed for the identification of (-)-cis-Carveol based on its characteristic purple color and an Rf value of approximately 0.45 scienceinschool.orgwindows.net. Other components like (-)-trans-Carveol (B1215196) (Rf ~0.52), carvone (Rf ~0.30), and limonene (B3431351) (Rf ~0.88) were also separated and identified in spearmint oil extracts scienceinschool.org.

Monitoring Synthetic Transformations: In synthetic chemistry, TLC is routinely used to track reactions. For instance, monitoring the oxidation of limonene to this compound would show the gradual decrease in the limonene spot (high Rf) and the appearance and intensification of spots corresponding to this compound (intermediate Rf) and carvone (lower Rf) over time scienceinschool.orgmdpi.com. This visual progression allows chemists to determine reaction completion and optimize conditions.

Ecological and Atmospheric Chemistry Research Involving Cis Carveol

Role in Plant Defense Mechanisms and Inter-species Interactions

Plants produce a vast array of secondary metabolites, including terpenoids like carveol (B46549), which are crucial for their defense against herbivores, pathogens, and competition from other plants oup.comresearchgate.netslu.se. This compound, and related monoterpenes, are recognized for their allelopathic properties, meaning they can influence the growth and development of neighboring plant species through the release of chemical substances nih.govscialert.netdocsdrive.commdpi.com. Plants such as Carum carvi (caraway) and Mentha spicata (spearmint) are known sources of this compound and its derivatives, and these plants often exhibit allelopathic effects on surrounding vegetation scialert.netdocsdrive.comnih.govnih.gov.

Furthermore, monoterpenes, including this compound, have demonstrated insect repellent properties ambeed.comgoogle.comnih.govresearchgate.netoup.com. Essential oils containing this compound, derived from plants like Zanthoxylum species, have shown efficacy in repelling blood-sucking insects google.com. Similarly, caraway essential oil, rich in carvone (B1668592) and limonene (B3431351), along with these constituent compounds, has exhibited repellent activity against storage pests like Sitophilus oryzae, suggesting synergistic effects that enhance their protective capabilities researchgate.net. These roles highlight this compound's significance in mediating plant-environment interactions, contributing to plant survival and ecological dynamics.

| Plant Species | Primary Ecological Role(s) | Key Associated Monoterpenes (including this compound) |

| Carum carvi (Caraway) | Allelopathy, Insect Repellency | This compound, Carvone, Limonene |

| Mentha spicata (Spearmint) | Aroma, Potential Allelopathy | Carvone, this compound |

| Zanthoxylum spp. | Insect Repellency | This compound (among others) |

| Eucalyptus spp. | Biogenic Emission | This compound (including cis-carveol) |

Atmospheric Ozonolysis and Reaction Mechanisms of Monoterpenoids

Monoterpenes, including this compound, are volatile organic compounds (VOCs) that are released into the atmosphere from various biogenic sources copernicus.orgmdpi.comchemfaces.comresearchgate.net. Once in the atmosphere, these compounds are highly reactive and undergo rapid oxidation, primarily through reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) researchgate.netaaqr.orgresearchgate.netcopernicus.orgacs.orgresearchgate.netwikipedia.org. Ozonolysis, the reaction with ozone, is a critical atmospheric degradation pathway for monoterpenes researchgate.netresearchgate.netcopernicus.orgacs.orgresearchgate.netrsc.org.

The ozonolysis of monoterpenes generally proceeds via the Criegee mechanism. This process involves the addition of ozone to the carbon-carbon double bonds within the monoterpene molecule, forming unstable primary ozonides. These intermediates rapidly decompose into Criegee intermediates (CIs), which are highly reactive carbonyl oxides. These CIs can then undergo further reactions, such as isomerization or reaction with water, leading to the formation of a diverse array of oxidation products, including aldehydes, ketones, and organic acids aaqr.orgresearchgate.netcopernicus.orgacs.org. These oxidation processes are significant contributors to the formation of secondary organic aerosols (SOA), which impact air quality and climate researchgate.netcopernicus.orgresearchgate.net.

Studies have investigated the ozonolysis of this compound and other related monoterpenoids to elucidate their reaction mechanisms and identify the resulting products chemfaces.comresearchgate.net. Research indicates that the stereochemistry of chiral centers in compounds like this compound does not substantially alter the yields of key reaction products such as formaldehyde (B43269) or OH radicals during ozonolysis chemfaces.comresearchgate.net. The participation of this compound in these atmospheric reactions contributes to the complex chemical transformations occurring in the troposphere.

| Monoterpene Class / Example | Primary Atmospheric Oxidants | Key Reaction Mechanism | Major Atmospheric Impacts |

| Monoterpenes (e.g., this compound) | O₃, OH, NO₃ | Ozonolysis (Criegee Mech.), OH Addition | Formation of Criegee Intermediates, Carbonyls, SOA, OH radicals |

Biogenic Emissions and Atmospheric Volatile Organic Compounds (VOCs)

Vegetation is a primary source of biogenic volatile organic compounds (BVOCs) in the Earth's atmosphere, with monoterpenes representing a substantial fraction of these emissions copernicus.orgmdpi.comchemfaces.comresearchgate.netuchicago.eduresearchgate.netunibo.itca.gov. Monoterpenes are emitted by a wide variety of plant species, including trees, shrubs, and herbs, and their emission rates are significantly influenced by environmental factors such as ambient air temperature and light availability copernicus.orgmdpi.com. These compounds are typically released through volatilization from internal storage pools or resin ducts within the plant, a process driven by their vapor pressure and temperature dependence copernicus.org.

| Plant Type / Example | Emitted Monoterpenes (including this compound) | Primary Emission Drivers |

| Coniferous Trees | α-Pinene, β-Pinene | Temperature, Light |

| Herbs (Carum carvi, Mentha) | This compound, Carvone, Limonene | Temperature, Light |

| Eucalyptus spp. | This compound (including cis-carveol) | Temperature, Light |

Compound List:

this compound

Carvone

Limonene

α-Pinene

β-Pinene

Geraniol

Citral

Linalool

α-Terpineol

β-Myrcene

Ocimene

β-Caryophyllene

cis-3-Hexenol

cis-3-Hexenylacetate

Structure Activity Relationship Studies of Cis Carveol and Its Derivatives

Correlation of Stereochemistry with Biological Potency

Biological systems, including enzymes and receptors, are inherently chiral, meaning they can discriminate between molecules based on their three-dimensional spatial arrangement libretexts.orgbiyokimya.vetchiralpedia.comkhanacademy.org. This stereochemical sensitivity is fundamental to how (-)-cis-Carveol (B72456) and its isomers interact with biological targets.

Enzyme Interactions: In enzymatic processes, stereochemistry plays a critical role. Studies on carveol (B46549) dehydrogenase activity have indicated that while (+)/(−)-trans-carveol mixtures are preferred substrates, (-)-cis-Carveol still exhibits significant activity, approximately 65% of that observed for the trans isomers nih.gov. Furthermore, specific enzymes have demonstrated differential reactivity; for instance, one preparation readily converted (-)-cis-carveol to (-)-carvone (B1668593), but showed no reactivity towards (-)-trans-carveol (B1215196), underscoring the stereospecific nature of enzymatic transformations nih.gov.

Neuroprotective Effects: (-)-cis-Carveol has demonstrated specific biological effects, such as reducing hippocampal oxidative stress and improving memory deficits in animal models of Alzheimer's disease researchgate.net. This suggests that the particular stereochemical configuration of (-)-cis-Carveol is important for its neuroprotective activity.

Sensory Perception: While not directly related to therapeutic potency, the distinct olfactory perceptions of related compounds like carvone (B1668592) enantiomers illustrate the profound impact of stereochemistry on biological interactions. The R-isomer of carvone is associated with a spearmint aroma, while the S-isomer smells like caraway seeds, a difference attributed to their specific interactions with chiral olfactory receptors in the nose khanacademy.orgchiralpedia.com. This highlights how subtle changes in molecular geometry can lead to vastly different biological responses.

Modifications to the (-)-cis-Carveol Scaffold for Enhanced Activity

Structure-Activity Relationship studies aim to systematically modify a lead compound's structure to enhance its efficacy, selectivity, or pharmacokinetic properties researchgate.net. For (-)-cis-Carveol, insights from related monoterpenoids provide a basis for potential structural modifications.

Key Structural Features: SAR investigations into limonene-derived monoterpenoids suggest that certain structural features are critical for biological activity. For example, the presence of a double bond conjugated to a carbonyl group on the ring structure has been identified as important for anti-inflammatory activity, while the isopropenyl group appears to be less critical researchgate.net. While these findings are often derived from studies on carvone derivatives, they offer valuable guidance for understanding the functional requirements of the this compound scaffold.

Metabolic Transformations and Derivatization: The interconversion between carvone and this compound through reduction and oxidation reactions represents a fundamental chemical modification nih.govresearchgate.net. For instance, (-)-cis-carveol can be synthesized from (-)-carvone via reduction researchgate.net. Furthermore, derivatization of the this compound structure can lead to novel biological activities; the alpha-trans-dihydroxy derivative of this compound, for example, has shown potent antiparkinsonian activity in animal models cymitquimica.com.

Optimization Strategies: A common goal in SAR studies is to optimize compounds for specific applications, such as reducing vapor pressure without compromising pharmacological activity researchgate.net. This implies that modifications to the molecular structure, such as altering functional groups or chain lengths, could be employed to fine-tune the properties of (-)-cis-Carveol for improved delivery or stability.

Comparative Studies with Related Monoterpenoids

(-)-cis-Carveol belongs to the broader class of monoterpenoids, which includes compounds like carvone, limonene (B3431351), and dihydrothis compound. Comparative studies reveal how structural variations within this class influence biological activities.

Comparison with Carvone: (-)-cis-Carveol and carvone are metabolically linked, with carvone being a precursor and oxidation product of this compound nih.govresearchgate.net. Comparative studies on anti-inflammatory activity have consistently shown that carvone enantiomers, particularly (S)-(+)-carvone and (R)-(−)-carvone, exhibit higher potency than (-)-carveol (B6331534) researchgate.netresearchgate.net. This suggests that the presence of the carbonyl group in carvone contributes to enhanced anti-inflammatory effects compared to the hydroxyl group in this compound. Additionally, as noted earlier, the enantiomers of carvone possess distinct olfactory profiles, highlighting the impact of chirality on sensory perception khanacademy.orgchiralpedia.com.

Comparison with Dihydrothis compound: Dihydrothis compound, a saturated analogue of this compound, has also been evaluated for its biological activities. In comparative studies assessing anti-inflammatory properties, (-)-carveol generally demonstrated greater potency than (-)-dihydrothis compound (B1197605) researchgate.net. This indicates that the presence of the double bond within the this compound structure may contribute to its biological efficacy.

Relationship to Limonene: Limonene serves as a biosynthetic precursor to carveols nih.govtaylorandfrancis.com. While limonene itself possesses various documented biological activities, the metabolic transformation to carveols represents a key step in the biosynthesis of spearmint oil constituents taylorandfrancis.com. The comparative biological activities between limonene and its downstream products like this compound are complex and depend on the specific biological assay.

Future Research Directions and Emerging Applications in Chemical Biology

Development of (-)-cis-Carveol (B72456) as a Lead Compound in Drug Discovery

(-)-cis-Carveol has emerged as a promising lead compound in the development of new therapeutic agents, primarily due to its demonstrated anti-inflammatory and antitumor properties. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The development of (-)-cis-carveol into a viable drug candidate involves extensive investigation into its mechanisms of action and structure-activity relationships.

Anti-inflammatory and Antioxidant Effects:

Research has shown that carveol (B46549) possesses significant anti-inflammatory and antioxidant capabilities. It has been observed to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, this compound has been shown to promote the antioxidant Nrf2 gene and protein, which are crucial in regulating downstream antioxidant and anti-inflammatory pathways. nih.gov It can also effectively reverse the induced protein expression of various inflammatory mediators, including p-NFκB, TNF-α, and COX-2. nih.govresearchgate.net The neuroprotective potential of this compound has been demonstrated in models of ischemic brain injury, where it was found to ameliorate the infarction area by promoting the Nrf2 pathway. nih.gov Furthermore, this compound has exhibited hepatoprotective effects through its antioxidant and anti-inflammatory actions. researchgate.netnih.gov These findings underscore its potential as a lead compound for developing treatments for inflammatory conditions and diseases associated with oxidative stress.

Antitumor Activity: